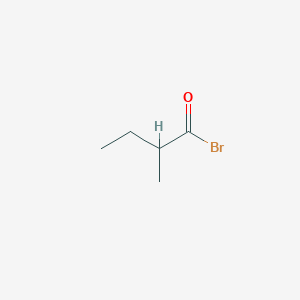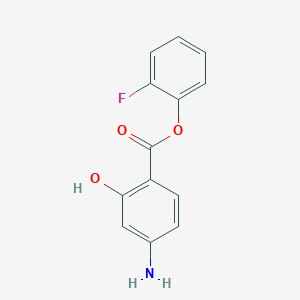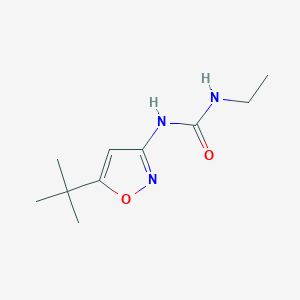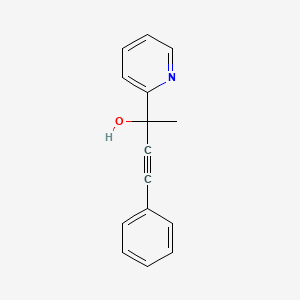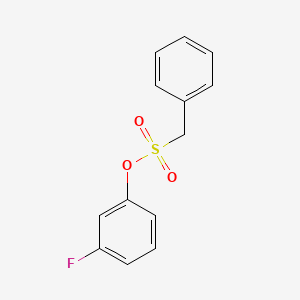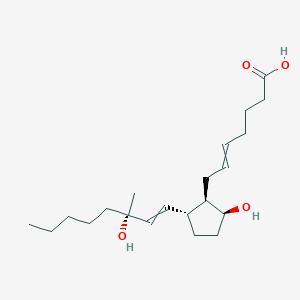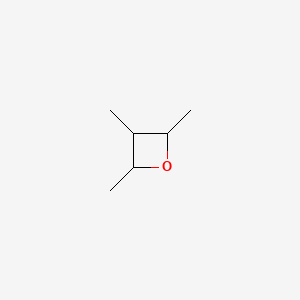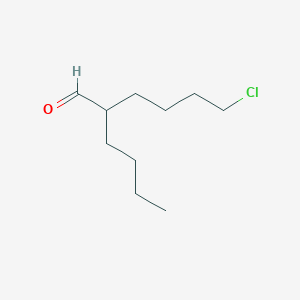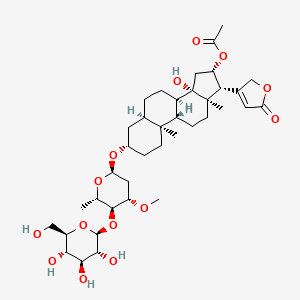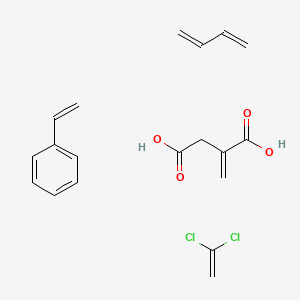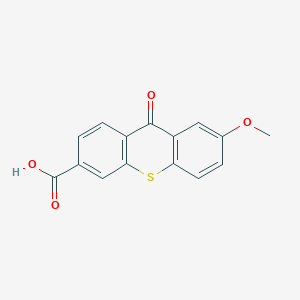
9H-Thioxanthene-3-carboxylic acid, 7-methoxy-9-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Thioxanthene-3-carboxylic acid, 7-methoxy-9-oxo- is a chemical compound belonging to the thioxanthene family. Thioxanthenes are known for their diverse applications in various fields, including medicinal chemistry and material science. This compound is characterized by its unique structure, which includes a thioxanthene core with a carboxylic acid and a methoxy group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Thioxanthene-3-carboxylic acid, 7-methoxy-9-oxo- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-mercaptobenzoic acid and 2-bromoanisole.
Formation of Thioxanthene Core: The thioxanthene core is formed through a series of reactions, including nucleophilic substitution and cyclization.
Introduction of Functional Groups: The carboxylic acid and methoxy groups are introduced through specific reactions, such as esterification and methylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for controlled reactions.
Purification: Employing techniques such as recrystallization and chromatography for purification.
Quality Control: Implementing stringent quality control measures to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
9H-Thioxanthene-3-carboxylic acid, 7-methoxy-9-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives.
Aplicaciones Científicas De Investigación
9H-Thioxanthene-3-carboxylic acid, 7-methoxy-9-oxo- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for other thioxanthene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 9H-Thioxanthene-3-carboxylic acid, 7-methoxy-9-oxo- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including oxidative stress and signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
9-Oxo-9H-thioxanthene-3-carboxylic acid: Similar structure but lacks the methoxy group.
9-Oxo-9H-thioxanthene-2-carboxylic acid: Differing position of the carboxylic acid group.
9-Oxo-9H-thioxanthene-3-carboxamide: Contains an amide group instead of a carboxylic acid.
Uniqueness
The presence of the methoxy group in 9H-Thioxanthene-3-carboxylic acid, 7-methoxy-9-oxo- imparts unique chemical properties, such as increased solubility and reactivity, making it distinct from other similar compounds.
This detailed article provides a comprehensive overview of 9H-Thioxanthene-3-carboxylic acid, 7-methoxy-9-oxo-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
51763-06-5 |
|---|---|
Fórmula molecular |
C15H10O4S |
Peso molecular |
286.3 g/mol |
Nombre IUPAC |
7-methoxy-9-oxothioxanthene-3-carboxylic acid |
InChI |
InChI=1S/C15H10O4S/c1-19-9-3-5-12-11(7-9)14(16)10-4-2-8(15(17)18)6-13(10)20-12/h2-7H,1H3,(H,17,18) |
Clave InChI |
GCTCAUXNSBWKRH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)SC3=C(C2=O)C=CC(=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


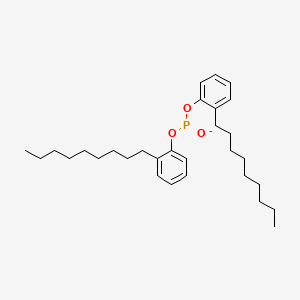
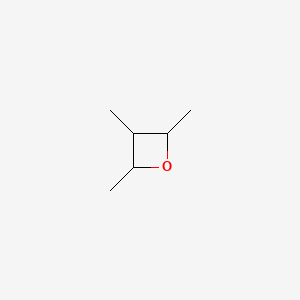

![2-[Ethyl(4-methylphenyl)arsanyl]aniline](/img/structure/B14640350.png)
